molecular formula C9H13NO5 B11806455 tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate

tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate

Cat. No.: B11806455
M. Wt: 215.20 g/mol
InChI Key: BMNTUAGBVADDDK-YFKPBYRVSA-N
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Description

tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate is a chemical compound that belongs to the class of oxazolidines It is characterized by the presence of a tert-butyl group and an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate typically involves the reaction of tert-butyl esters with amino acid derivatives. One common method involves the use of tert-butanol and protected amino acids in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This reaction proceeds under mild conditions and yields the desired tert-butyl esters in good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: KMnO4, OsO4

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate include:

Uniqueness

The uniqueness of this compound lies in its oxazolidine ring structure, which imparts distinct reactivity and stability compared to other tert-butyl derivatives. This structural feature makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

tert-butyl 2-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]acetate

InChI

InChI=1S/C9H13NO5/c1-9(2,3)15-6(11)4-5-7(12)14-8(13)10-5/h5H,4H2,1-3H3,(H,10,13)/t5-/m0/s1

InChI Key

BMNTUAGBVADDDK-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H]1C(=O)OC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1

Origin of Product

United States

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